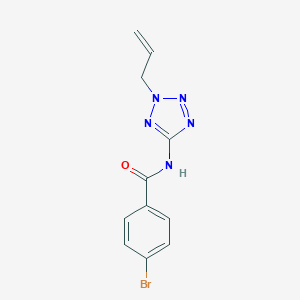
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide, also known as ABBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABBA is a tetrazole-based compound that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that regulates cell cycle progression and is often overexpressed in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In a study on human lung cancer cells, this compound was found to inhibit cell proliferation and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in a mouse model of acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide in lab experiments is its relatively simple synthesis method. However, this compound is a relatively new compound, and its potential toxicity and side effects are not fully understood. Further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
For N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide research include the development of novel therapeutics based on its anti-inflammatory and anti-cancer properties. This compound may also have potential applications in the treatment of neurodegenerative disorders, as it has been shown to inhibit the formation of amyloid-beta plaques in a mouse model of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide involves a multi-step process that starts with the reaction of 4-bromobenzoyl chloride with sodium azide to produce 4-bromobenzoyl azide. The resulting compound is then reacted with allylamine to form the intermediate N-(2-allyl-2H-tetrazol-5-yl)-4-bromobenzamide, which is subsequently treated with hydrochloric acid to produce the final product this compound.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Propriétés
Formule moléculaire |
C11H10BrN5O |
|---|---|
Poids moléculaire |
308.13 g/mol |
Nom IUPAC |
4-bromo-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10BrN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,15,18) |
Clé InChI |
GNSUQESOJGOOAJ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)








![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)
